(4Z)-2-[4-(decyloxy)phenyl]-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-[4-(decyloxy)phenyl]-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a decyloxyphenyl group, a naphthalen-2-ylmethylidene moiety, and an oxazol-5(4H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-[4-(decyloxy)phenyl]-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decyloxyphenyl Intermediate: This step involves the alkylation of a phenol derivative with decyl bromide under basic conditions to form the decyloxyphenyl intermediate.
Synthesis of the Naphthalen-2-ylmethylidene Intermediate: This intermediate is prepared by the condensation of naphthalene-2-carbaldehyde with an appropriate reagent.
Cyclization to Form the Oxazol-5(4H)-one Ring: The final step involves the cyclization of the decyloxyphenyl and naphthalen-2-ylmethylidene intermediates with an appropriate reagent to form the oxazol-5(4H)-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-[4-(decyloxy)phenyl]-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and naphthyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(4Z)-2-[4-(decyloxy)phenyl]-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4Z)-2-[4-(decyloxy)phenyl]-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-[4-(octyloxy)phenyl]-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-[4-(dodecyloxy)phenyl]-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of (4Z)-2-[4-(decyloxy)phenyl]-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the decyloxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different alkyl chain lengths.
Properties
Molecular Formula |
C30H33NO3 |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
(4Z)-2-(4-decoxyphenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C30H33NO3/c1-2-3-4-5-6-7-8-11-20-33-27-18-16-25(17-19-27)29-31-28(30(32)34-29)22-23-14-15-24-12-9-10-13-26(24)21-23/h9-10,12-19,21-22H,2-8,11,20H2,1H3/b28-22- |
InChI Key |
MWVCKTHOBBOCRW-SLMZUGIISA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=N/C(=C\C3=CC4=CC=CC=C4C=C3)/C(=O)O2 |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4C=C3)C(=O)O2 |
Origin of Product |
United States |
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